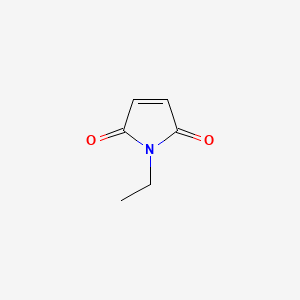

N-Ethylmaleimide

Description

A sulfhydryl reagent that is widely used in experimental biochemical studies.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFGOPSGAURCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25668-22-8 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-ethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25668-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1059573 | |

| Record name | Maleic acid N-ethylimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Colorless crystals; [Sigma-Aldrich MSDS] | |

| Record name | N-Ethylmaleimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

128-53-0, 25668-22-8 | |

| Record name | N-Ethylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylmaleimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02967 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC92547 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-ethylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maleic acid N-ethylimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylmaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3C74ACM9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Ethylmaleimide: A Technical Guide to its Mechanism of Action and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylmaleimide (NEM) is a thiol-alkylating agent widely utilized in biochemical and cellular research. Its primary mechanism of action involves the covalent and irreversible modification of cysteine residues in proteins. This property makes NEM an invaluable tool for probing the functional roles of cysteine residues, inhibiting cysteine-dependent enzymes, and studying post-translational modifications like ubiquitination. This technical guide provides an in-depth overview of NEM's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on key signaling pathways.

Core Mechanism of Action: Covalent Modification of Cysteine Residues

The reactivity of N-Ethylmaleimide is centered on its maleimide group, which contains an electrophilic carbon-carbon double bond. This double bond readily undergoes a Michael addition reaction with nucleophilic sulfhydryl groups (thiols) of cysteine residues within proteins.[1] This reaction forms a stable, irreversible thioether bond, effectively "capping" the cysteine residue and preventing it from participating in its normal biological functions, such as forming disulfide bonds or acting as a catalytic nucleophile.[2]

The reaction is highly specific for cysteine residues within a pH range of 6.5 to 7.5.[1] At pH values above 7.5, the reactivity of NEM can extend to other nucleophilic groups, such as the ε-amino group of lysine and the imidazole ring of histidine, leading to potential off-target effects.[1] The specificity for cysteine is attributed to the lower pKa of the cysteine thiol group compared to the amino group of lysine, resulting in a higher concentration of the more reactive thiolate anion at physiological pH.

Quantitative Data on NEM Reactivity

The efficiency of NEM's reaction with thiols can be quantified by second-order rate constants. These constants provide a measure of how quickly the reaction proceeds and can be influenced by factors such as pH and the chemical environment of the thiol group.

| Thiol Compound | Second-Order Rate Constant (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |

| Cysteine | 1.02 x 10³ | 7.0 | 25 | [3] |

| Glutathione | 1.3 x 10³ | 7.4 | 25 | [4] |

| N-acetylcysteine | 1.1 x 10³ | 7.4 | 25 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the effective and reproducible use of NEM in research. Below are protocols for key experiments involving NEM.

Protocol 1: In-Solution Alkylation of Proteins for Mass Spectrometry

This protocol is designed to block cysteine residues in a protein sample prior to enzymatic digestion and mass spectrometry analysis. This prevents the formation of disulfide bonds and allows for the unambiguous identification of cysteine-containing peptides.

Materials:

-

Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

N-Ethylmaleimide (NEM) solution (100 mM in water or DMSO, freshly prepared)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)

-

Urea or Guanidine-HCl for denaturation (optional)

-

Sequencing-grade trypsin

-

Ammonium bicarbonate buffer (50 mM, pH 8.0)

-

Formic acid

-

Acetonitrile

Procedure:

-

Denaturation and Reduction (Optional): If the protein is in its native conformation, denature it by adding urea to a final concentration of 8 M or guanidine-HCl to 6 M. To reduce existing disulfide bonds, add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C, or add TCEP to a final concentration of 5 mM and incubate for 30 minutes at room temperature.

-

Alkylation: Add the freshly prepared 100 mM NEM solution to the protein sample to a final concentration of 20-50 mM. Ensure a 2-5 fold molar excess of NEM over the reducing agent if used.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.

-

Quenching (Optional): To remove excess NEM, add DTT to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

-

Buffer Exchange/Desalting: Remove denaturants, reducing agents, and excess NEM by buffer exchange or desalting using a spin column or dialysis.

-

Enzymatic Digestion: Dilute the alkylated protein sample with 50 mM ammonium bicarbonate buffer to reduce the denaturant concentration (e.g., < 1 M urea). Add sequencing-grade trypsin at a 1:50 (w/w) ratio of trypsin to protein.

-

Incubation: Incubate overnight at 37°C.

-

Sample Preparation for Mass Spectrometry: Stop the digestion by adding formic acid to a final concentration of 0.1-1%. Desalt the peptide mixture using a C18 solid-phase extraction column before analysis by mass spectrometry.

Protocol 2: Inhibition of Deubiquitinating Enzymes (DUBs) in Cell Lysates

This protocol describes the use of NEM to inhibit DUBs during cell lysis to preserve the ubiquitination status of proteins for downstream analysis, such as immunoprecipitation and Western blotting.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

N-Ethylmaleimide (NEM) solution (1 M in DMSO, freshly prepared)

-

Protease inhibitor cocktail

-

Phosphatase inhibitor cocktail

Procedure:

-

Cell Harvesting: Wash cultured cells with ice-cold PBS and harvest by scraping or centrifugation.

-

Lysis Buffer Preparation: Prepare the lysis buffer and keep it on ice. Immediately before use, add the protease inhibitor cocktail, phosphatase inhibitor cocktail, and NEM to a final concentration of 10-25 mM.[5]

-

Cell Lysis: Resuspend the cell pellet in the prepared lysis buffer.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Downstream Analysis: The lysate is now ready for downstream applications such as immunoprecipitation, affinity purification of ubiquitinated proteins, or direct analysis by SDS-PAGE and Western blotting.

Impact on Signaling Pathways: The NF-κB Pathway

NEM has a significant impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. This is primarily due to the inhibition of cysteine-dependent deubiquitinating enzymes (DUBs) and the potential modification of key signaling proteins, including the NF-κB Essential Modulator (NEMO).[1][6]

Ubiquitination plays a crucial role in the activation of the IκB kinase (IKK) complex, which is a central event in NF-κB signaling. The IKK complex, composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO, phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate gene transcription.

The activation of the IKK complex is dependent on the formation of K63-linked and linear ubiquitin chains on upstream signaling molecules.[6] NEMO contains a ubiquitin-binding domain that specifically recognizes these ubiquitin chains, leading to a conformational change in the IKK complex and the activation of its kinase activity.

Deubiquitinating enzymes, such as A20 and CYLD, are cysteine proteases that act as negative regulators of the NF-κB pathway by cleaving these activating ubiquitin chains.[1][6] By irreversibly inhibiting these DUBs, NEM prevents the removal of ubiquitin signals, leading to sustained IKK activation and enhanced NF-κB signaling.

Furthermore, NEMO itself contains several cysteine residues. While not all are essential for its core function, their modification by NEM could potentially alter NEMO's conformation, its interaction with ubiquitin chains, or its association with other proteins in the signaling cascade, thereby modulating NF-κB activation.[2]

Below are diagrams illustrating the core mechanism of NEM and its effect on the NF-κB signaling pathway.

References

- 1. Deubiquitinases in the regulation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutation of Non-Essential Cysteines Shows that NF-κB Essential Modulator (NEMO) Forms a Constitutive Noncovalent Dimer that Binds IκB Kinase-β (IKKβ) with High Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of NF-κB by deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitination in Signaling to and Activation of IKK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism Underlying IκB Kinase Activation Mediated by the Linear Ubiquitin Chain Assembly Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

N-Ethylmaleimide Reactivity with Cysteine Residues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylmaleimide (NEM) is a widely utilized thiol-alkylating reagent critical for the study of protein structure and function. Its high reactivity and specificity towards cysteine residues make it an invaluable tool in proteomics, enzymology, and drug development for labeling, cross-linking, and inhibiting protein function. This technical guide provides a comprehensive overview of the core principles governing NEM's reactivity with cysteine residues, including the underlying chemical mechanism, reaction kinetics, and factors influencing specificity. Detailed experimental protocols for common applications, such as protein labeling for mass spectrometry and inhibition of deubiquitinating enzymes, are presented. Furthermore, this guide illustrates the application of NEM in dissecting cellular signaling pathways through visual diagrams and discusses the quantitative aspects of its reactivity in clearly structured tables.

Introduction

Cysteine, with its nucleophilic thiol group, is a functionally significant amino acid residue in proteins. It participates in catalysis, protein structure stabilization through disulfide bond formation, and redox signaling. The ability to specifically modify cysteine residues is, therefore, a powerful strategy to investigate protein function. N-Ethylmaleimide (NEM) has long been a reagent of choice for this purpose due to its robust and largely specific reaction with thiols under controlled conditions. This guide aims to provide a deep dive into the chemistry and practical applications of NEM in protein science.

The Core of NEM-Cysteine Reactivity: Mechanism and Specificity

The reaction between N-Ethylmaleimide and a cysteine residue proceeds via a Michael addition mechanism.[1] The deprotonated thiol group (thiolate anion) of the cysteine residue acts as a nucleophile, attacking one of the carbon atoms of the electron-deficient double bond in the maleimide ring of NEM.[2] This results in the formation of a stable, irreversible thioether bond.[3]

Reaction Mechanism

The reaction is a classic example of a conjugate addition, where the nucleophilic cysteine thiolate adds to the β-carbon of the α,β-unsaturated carbonyl system of the maleimide.

References

- 1. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. online-medical-dictionary.org [online-medical-dictionary.org]

N-Ethylmaleimide as an Irreversible Inhibitor of Cysteine Peptidases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Ethylmaleimide (NEM) as a potent and irreversible inhibitor of cysteine peptidases. It details the mechanism of action, provides quantitative inhibition data, outlines experimental protocols, and illustrates relevant biological pathways and experimental workflows.

Introduction to Cysteine Peptidases and N-Ethylmaleimide

Cysteine peptidases, also known as thiol proteases, are a class of enzymes that utilize a cysteine residue's thiol group for the catalytic cleavage of peptide bonds. These enzymes play crucial roles in a myriad of physiological processes, including protein turnover, apoptosis, immune responses, and extracellular matrix remodeling. Dysregulation of cysteine peptidase activity is implicated in various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive targets for therapeutic intervention.

N-Ethylmaleimide (NEM) is a widely used research tool and a classic example of an irreversible, active-site-directed inhibitor of cysteine peptidases. It belongs to the class of Michael acceptors and forms a stable, covalent bond with the catalytic cysteine residue, thereby permanently inactivating the enzyme. Its broad reactivity and potent inhibitory action make it an invaluable reagent for studying the function of cysteine peptidases and for identifying these enzymes in complex biological samples.

Mechanism of Action: Covalent Modification

The inhibitory activity of NEM is predicated on the high nucleophilicity of the thiolate anion (S⁻) present in the active site of cysteine peptidases at physiological pH. The reaction proceeds via a Michael addition, where the thiolate attacks one of the electrophilic sp²-hybridized carbon atoms of the maleimide double bond. This results in the formation of a stable, covalent thioether linkage between the enzyme and the inhibitor, leading to irreversible inactivation.

Caption: Covalent modification of the active site cysteine by NEM.

Quantitative Inhibition Data

NEM exhibits broad-spectrum inhibitory activity against a wide range of cysteine peptidases. The efficiency of inhibition is typically quantified by the second-order rate constant (k_inact/K_i) or the concentration required for 50% inhibition (IC50) under specific experimental conditions. The table below summarizes the inhibitory constants for NEM against several common cysteine peptidases.

| Cysteine Peptidase | Organism/Source | Ki (μM) | IC50 (μM) | k_inact (s⁻¹) | Reference |

| Papain | Carica papaya | ~1.4 | - | 0.23 | |

| Cathepsin B | Human | - | ~50 | - | |

| Cathepsin L | Human | - | ~10 | - | |

| Caspase-3 | Human | - | ~25 | - | |

| Calpain-1 | Human | - | ~100 | - |

Note: IC50 values can vary significantly depending on the substrate concentration, enzyme concentration, and assay conditions.

Experimental Protocols

The following are generalized protocols for utilizing NEM in experimental settings. It is crucial to optimize these protocols for specific enzymes and experimental goals.

Preparation of NEM Stock Solution

-

Reagents and Equipment:

-

N-Ethylmaleimide (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

-

Microcentrifuge tubes

-

Vortex mixer

-

-

Procedure:

-

Due to its reactivity, NEM solutions should be prepared fresh before each experiment.

-

Weigh out the desired amount of NEM powder in a chemical fume hood.

-

Dissolve the NEM in anhydrous DMSO or ethanol to a final concentration of 100 mM. For example, dissolve 12.51 mg of NEM (MW: 125.13 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly until the NEM is completely dissolved.

-

Store the stock solution on ice and protect it from light until use. Discard any unused solution after the experiment.

-

General Protocol for Cysteine Peptidase Inhibition Assay

This protocol describes a typical workflow for assessing the inhibitory effect of NEM on a purified cysteine peptidase.

Caption: Workflow for assessing enzyme inhibition by NEM.

-

Reagents and Equipment:

-

Purified cysteine peptidase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM DTT; DTT should be omitted during the NEM incubation step)

-

NEM stock solution (e.g., 100 mM in DMSO)

-

Fluorogenic or chromogenic substrate specific for the peptidase

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the NEM stock solution in the assay buffer (without DTT). Also, prepare a vehicle control (DMSO alone).

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the diluted NEM solutions (or vehicle control) to the respective wells to achieve a range of final concentrations.

-

Pre-incubate the enzyme-NEM mixture for a defined period (e.g., 15-30 minutes) at room temperature or 37°C to allow for covalent modification.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

-

Calculate the reaction rates from the linear portion of the progress curves.

-

Plot the percentage of enzyme activity versus the logarithm of the NEM concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Application in Signaling Pathway Analysis: Apoptosis

Cysteine peptidases, particularly caspases, are central executioners of apoptosis (programmed cell death). NEM can be used as a tool to inhibit caspase activity and study the downstream consequences. For instance, inhibiting the executioner caspases (e.g., Caspase-3) can block the cleavage of key cellular substrates, thereby preventing the characteristic morphological changes of apoptosis.

Caption: Inhibition of the caspase cascade in apoptosis by NEM.

Considerations and Limitations

While NEM is a powerful tool, researchers must be aware of its limitations:

-

Lack of Specificity: NEM is a broad-spectrum reagent that reacts with any accessible, nucleophilic thiol group. This includes non-catalytic cysteine residues on the target enzyme and other proteins in a complex mixture, which can lead to off-target effects.

-

Reactivity with other Nucleophiles: Besides thiols, NEM can also react with other nucleophiles, such as amino groups, although at a much slower rate.

-

Requirement for a Reduced Thiol: The inhibitory reaction requires the target cysteine to be in its reduced, thiolate form. Oxidized cysteines will not react with NEM.

-

Handling and Stability: NEM is moisture-sensitive and should be stored in a desiccator. Solutions should be prepared fresh to ensure potency.

Conclusion

N-Ethylmaleimide remains an indispensable reagent for the study of cysteine peptidases. Its ability to act as a potent, irreversible inhibitor allows for the functional characterization of these enzymes and the elucidation of their roles in complex biological processes. Despite its lack of specificity, when used in well-controlled experiments and with an understanding of its chemical properties, NEM provides valuable insights for researchers in basic science and drug development.

N-Ethylmaleimide in Solution: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylmaleimide (NEM) is a widely utilized sulfhydryl-reactive reagent crucial for studying protein structure and function. Its efficacy is intrinsically linked to its chemical properties and stability in aqueous solutions. This technical guide provides an in-depth analysis of NEM's reactivity, stability under various conditions, and its impact on key cellular signaling pathways. Detailed experimental protocols for stability assessment and quantitative data are presented to aid researchers in the optimal use of this important biochemical tool.

Chemical Properties of N-Ethylmaleimide

N-Ethylmaleimide (C₆H₇NO₂) is an α,β-unsaturated carbonyl compound belonging to the maleimide family. Its reactivity is dominated by the electrophilic carbon-carbon double bond within the maleimide ring.

Reaction with Sulfhydryl Groups

The primary reaction of NEM is a Michael addition with nucleophilic sulfhydryl (thiol) groups, typically from cysteine residues in proteins. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[1][2] The thiolate anion attacks one of the double-bonded carbons, leading to the formation of a stable, irreversible thioether bond.[2] This covalent modification effectively blocks the sulfhydryl group.

Off-Target Reactivity

While highly selective for thiols at neutral pH, NEM can exhibit reactivity towards other nucleophiles under different conditions. At a pH above 7.5, NEM can react with primary amines, such as the ε-amino group of lysine residues.[1][2]

Hydrolysis

In aqueous solutions, NEM is susceptible to hydrolysis, which opens the maleimide ring to form N-ethylmaleamic acid.[3] This hydrolysis product is unreactive towards sulfhydryl groups. The rate of hydrolysis is significantly dependent on the pH of the solution.[3]

Stability of N-Ethylmaleimide in Solution

The stability of NEM in solution is a critical factor for its effective use in experimental settings. The primary degradation pathway is hydrolysis.

Effect of pH

The rate of NEM hydrolysis is pseudo-first-order and is highly dependent on the pH of the solution.[4] In acidic conditions (pH < 6), NEM is relatively stable. As the pH increases into the neutral and alkaline range, the rate of hydrolysis increases significantly. It is recommended to prepare aqueous solutions of NEM immediately before use to minimize degradation.[4]

Effect of Temperature

The rate of hydrolysis of N-alkylmaleimides, including NEM, increases with temperature. For optimal stability, stock solutions of NEM are typically prepared in an organic solvent such as DMSO or ethanol and stored at -20°C.[4]

Buffer Composition

The choice of buffer can influence the stability and reactivity of NEM. Amine-containing buffers, such as Tris, should be used with caution, especially at pH values above 7.5, due to the potential for reaction with the buffer components.[5] Phosphate buffers are a common choice for reactions involving NEM.

Quantitative Stability Data

The following table summarizes the general stability of NEM under various conditions. Precise half-life values can vary depending on the specific buffer composition and temperature.

| pH | Temperature | Stability |

| < 6.5 | 4°C - 25°C | Relatively Stable |

| 6.5 - 7.5 | 4°C - 25°C | Moderately Stable (use within hours) |

| > 7.5 | 4°C - 25°C | Unstable (rapid hydrolysis) |

Experimental Protocols

Preparation and Storage of Stock Solutions

To ensure the integrity of NEM, proper preparation and storage of stock solutions are essential.

Protocol:

-

Weigh out the desired amount of crystalline NEM in a chemical fume hood.

-

Dissolve the NEM in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or absolute ethanol to a concentration of 10-100 mM.

-

Aliquot the stock solution into single-use volumes in tightly sealed vials.

-

Store the aliquots at -20°C, protected from light and moisture.

Monitoring NEM Stability by HPLC

High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying the concentration of NEM and its hydrolysis product, N-ethylmaleamic acid, in solution over time.

Experimental Workflow for HPLC Analysis of NEM Stability

Caption: Workflow for assessing NEM stability using HPLC.

HPLC Parameters for NEM and N-Ethylmaleamic Acid Analysis

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[6][7] |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). A typical starting condition could be 95:5 Water:Acetonitrile with 0.1% Formic Acid.[6][8] |

| Flow Rate | 1.0 mL/min[8] |

| Detection | UV absorbance at 210-215 nm for NEM and N-ethylmaleamic acid.[6] |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Impact on Cellular Signaling Pathways

NEM's ability to modify cysteine residues makes it a potent inhibitor of numerous enzymes and a modulator of various signaling pathways.

Inhibition of Deubiquitinases (DUBs)

Deubiquitinases are cysteine proteases that play a critical role in the ubiquitin-proteasome system. NEM irreversibly inhibits these enzymes by alkylating the catalytic cysteine in their active site, preventing the removal of ubiquitin from target proteins.[2][9] This can have profound effects on protein degradation and cell signaling.

General Mechanism of Deubiquitinase Inhibition by NEM

Caption: NEM irreversibly inhibits deubiquitinases.

Modulation of the Akt Signaling Pathway

The Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. NEM has been shown to inhibit the phosphorylation and activation of Akt. This effect is mediated through the activation of protein phosphatase 2A (PP2A), which dephosphorylates Akt. The precise mechanism of PP2A activation by NEM is an area of ongoing research but is thought to involve the modification of redox-sensitive cysteines on PP2A or associated regulatory proteins.

NEM-Mediated Inhibition of Akt Signaling

Caption: NEM inhibits Akt signaling via PP2A activation.

Activation of K-Cl Cotransport

NEM is a known activator of the K-Cl cotransporter (KCC), particularly KCC2 in neurons.[10][11] This activation is not due to direct interaction with the transporter but rather through the modulation of its phosphorylation state. NEM treatment leads to a decrease in the phosphorylation of inhibitory residues (e.g., Thr-1007 on KCC2) and an increase in the phosphorylation of activating residues (e.g., Ser-940 on KCC2).[10][12] This is thought to occur through the inhibition of upstream kinases (like WNK kinases) or the activation of phosphatases that act on KCC2.[12][13]

Mechanism of KCC2 Activation by NEM

Caption: NEM activates KCC2 by altering its phosphorylation state.

Conclusion

N-Ethylmaleimide is a powerful tool for probing sulfhydryl group function, but its utility is dependent on a thorough understanding of its chemical properties and stability. The reactivity and stability of NEM in solution are critically influenced by pH and temperature. Researchers must carefully consider these factors and employ appropriate handling and analytical methods to ensure the validity of their experimental results. Furthermore, the diverse effects of NEM on cellular signaling pathways highlight its potential as both a research tool and a modulator of cellular function, warranting careful interpretation of experimental outcomes.

References

- 1. Activation by N-ethylmaleimide of a latent K+-Cl- flux in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]

- 3. Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC Method for Analysis of EDTA and Maleic Acid on Newcrom B Column | SIELC Technologies [sielc.com]

- 8. Separation of N-Ethylmaleimide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Characterization of Selective Ubiquitin and Ubiquitin-Like Protease Inhibitors Using a Fluorescence-Based Multiplex Assay Format - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Ethylmaleimide increases KCC2 cotransporter activity by modulating transporter phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. K-Cl cotransport: properties and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Ethylmaleimide increases KCC2 cotransporter activity by modulating transporter phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple molecular mechanisms are involved in the activation of the kidney sodium-chloride cotransporter by hypokalemia - PMC [pmc.ncbi.nlm.nih.gov]

N-Ethylmaleimide: A Powerful Tool for Dissecting Vesicular Transport Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vesicular transport is a fundamental cellular process responsible for the movement of proteins and lipids between different organelles. This intricate network of transport vesicles, budding from a donor compartment and fusing with a specific acceptor compartment, ensures the proper localization and function of cellular components. A key tool in the study of this process has been the sulfhydryl-alkylating agent, N-Ethylmaleimide (NEM). By covalently modifying cysteine residues on proteins, NEM has been instrumental in identifying and characterizing crucial components of the vesicular transport machinery. This technical guide provides a comprehensive overview of the use of NEM as a tool to investigate vesicular transport, with a focus on its mechanism of action, experimental applications, and relevance to drug discovery.

Mechanism of Action: Targeting the Core Fusion Machinery

N-Ethylmaleimide is an irreversible inhibitor that targets cysteine residues in proteins.[1] Its primary target in the context of vesicular transport is the N-ethylmaleimide-sensitive factor (NSF) , a hexameric AAA+ ATPase that plays a critical role in membrane fusion.[1][2]

Vesicle fusion is mediated by a family of proteins known as SNAREs (Soluble NSF Attachment Protein Receptors) . v-SNAREs on the vesicle membrane and t-SNAREs on the target membrane assemble into a highly stable four-helix bundle, bringing the two membranes into close proximity and driving their fusion.[2] Following fusion, this SNARE complex is in a stable, inactive cis-conformation on the target membrane.

This is where NSF is essential. In conjunction with SNAPs (Soluble NSF Attachment Proteins) , NSF binds to the cis-SNARE complex.[3] The ATPase activity of NSF then provides the energy to disassemble this stable complex, recycling the individual SNARE proteins for subsequent rounds of vesicle fusion.[4] By alkylating a critical cysteine residue within the D1 ATPase domain of NSF, NEM inhibits its ability to hydrolyze ATP, thereby preventing the disassembly of the SNARE complex and halting vesicular transport.[5]

Applications in Vesicular Transport Research

The sensitivity of vesicular transport to NEM has been exploited in a variety of in vitro and in vivo systems to dissect the molecular mechanisms of different transport steps.

Intra-Golgi Transport

The transport of proteins between the cisternae of the Golgi apparatus is a classic model for studying vesicular transport. Cell-free assays that reconstitute this process have been pivotal in identifying key components of the transport machinery.[6][7] In these assays, Golgi membranes from a donor cell line (e.g., one lacking a specific glycosyltransferase) are incubated with Golgi membranes from an acceptor cell line (wild-type) in the presence of cytosol and ATP. Transport is measured by the modification of a reporter protein.

Treatment of the Golgi membranes with NEM inhibits transport, which can then be rescued by the addition of untreated cytosol or purified NSF, demonstrating the essential role of this NEM-sensitive factor.[7]

Exocytosis and Endocytosis

NEM has also been a valuable tool for studying the final step of the secretory pathway, exocytosis, where vesicles fuse with the plasma membrane to release their contents. Similarly, endocytosis, the process of internalizing material from the cell surface, also relies on NEM-sensitive fusion events.

Studies in various cell types, including neurons and endocrine cells, have shown that NEM treatment blocks the release of neurotransmitters and hormones.[8] Cell-free assays that reconstitute the fusion of endocytic vesicles have also demonstrated a requirement for NEM-sensitive components.[9] Interestingly, these studies have also revealed the existence of other NEM-sensitive factors besides NSF, suggesting a broader role for cysteine-containing proteins in regulating membrane fusion.[9]

Quantitative Data on NEM Inhibition

The inhibitory effect of NEM on vesicular transport is dose-dependent. The following tables summarize quantitative data from various studies, providing a reference for experimental design.

Table 1: Effective Concentrations of NEM for Inhibition of Vesicular Transport

| Transport Pathway | Cell/System Type | NEM Concentration | Incubation Conditions | % Inhibition | Reference |

| Intra-Golgi Transport | CHO cell-free assay | 1 mM | 10 min on ice | >90% | [6] |

| ER to Golgi Transport | Semi-intact cells | Not specified | Pretreatment | Significant | [10] |

| Endosomal Vesicle Fusion | Cell-free assay | 0.1 - 1 mM | Not specified | Dose-dependent | [9] |

| Exocytosis (vWF release) | Human Aortic Endothelial Cells | 1 mM | 1 hr | ~70% | [8] |

Table 2: IC50 Values for NEM and NSF Mutants

| Protein | Assay | IC50 | Reference |

| NSF (E329Q mutant) | Intra-Golgi Transport | 125 ng/50 µL assay | [5] |

Experimental Protocols

General Protocol for NEM Treatment of Membranes

This protocol provides a general guideline for the inactivation of vesicular transport components on membranes using NEM. Specific concentrations and incubation times may need to be optimized for different systems.

Materials:

-

Isolated membranes (e.g., Golgi-enriched fractions)

-

NEM (N-Ethylmaleimide) stock solution (e.g., 100 mM in DMSO, freshly prepared)

-

DTT (Dithiothreitol) stock solution (e.g., 100 mM in water)

-

Reaction buffer (e.g., 25 mM HEPES-KOH, pH 7.2, 150 mM KCl, 2 mM MgCl2)

Procedure:

-

Resuspend isolated membranes in ice-cold reaction buffer.

-

Add NEM to the desired final concentration (e.g., 1 mM).

-

Incubate on ice for a specified time (e.g., 15 minutes).

-

Quench the reaction by adding DTT to a final concentration that is in molar excess to NEM (e.g., 2 mM).

-

Incubate on ice for a further 10 minutes.

-

The NEM-treated membranes are now ready for use in a transport assay.

Cell-Free Intra-Golgi Transport Assay

This protocol is a simplified version of a widely used assay to measure transport between Golgi cisternae.

Materials:

-

Donor Golgi membranes (from a glycosylation-deficient cell line, e.g., CHO 15B)

-

Acceptor Golgi membranes (from wild-type cells)

-

Cytosol (high-speed supernatant from cell homogenate)

-

ATP-regenerating system (ATP, creatine phosphate, creatine kinase)

-

UDP-[3H]N-acetylglucosamine (radiolabeled sugar)

-

NEM-treated acceptor Golgi membranes (prepared as described above)

-

Purified NSF (for rescue experiments)

Procedure:

-

Standard Transport Reaction:

-

In a microfuge tube, combine donor Golgi, acceptor Golgi, cytosol, and the ATP-regenerating system.

-

Add UDP-[3H]N-acetylglucosamine.

-

Incubate at 37°C for 60-90 minutes.

-

Stop the reaction and precipitate the proteins.

-

Measure the incorporation of radioactivity into a specific glycoprotein (e.g., VSV-G protein) by SDS-PAGE and scintillation counting.

-

-

NEM Inhibition:

-

Replace the acceptor Golgi with NEM-treated acceptor Golgi in the standard reaction mix.

-

Perform the assay as described above. A significant reduction in radioactivity incorporation indicates inhibition of transport.

-

-

NSF Rescue:

-

To the NEM-inhibited reaction, add purified NSF.

-

Perform the assay as described above. An increase in radioactivity incorporation compared to the inhibited reaction demonstrates rescue of transport.

-

Relevance to Drug Development

The elucidation of the molecular machinery of vesicular transport, greatly aided by the use of tools like NEM, has opened up new avenues for drug discovery. Dysregulation of vesicular transport is implicated in a growing number of diseases, including neurodegenerative disorders, cancer, and metabolic syndromes.[11][12]

-

Neurodegenerative Diseases: Defects in axonal transport and synaptic vesicle recycling are hallmarks of diseases like Alzheimer's and Parkinson's.[11] Targeting components of the SNARE machinery or its regulators could offer novel therapeutic strategies.[13]

-

Cancer: The invasive properties of cancer cells are dependent on the targeted secretion of matrix metalloproteinases via vesicular transport.[11] Inhibitors of specific SNARE proteins or their regulators are being explored as potential anti-metastatic agents.[11]

-

Targeting NSF: While NEM itself is too non-specific for therapeutic use, the knowledge that NSF is a critical and druggable node in the vesicular transport pathway has spurred the development of more specific NSF inhibitors.[14][15] These inhibitors are being investigated for their potential to modulate inflammatory responses and other pathological processes that depend on exocytosis.[14][15]

The cell-free and cell-based assays that were developed using NEM as a tool are now being adapted for high-throughput screening of small molecules that can modulate vesicular transport, providing a platform for the discovery of new therapeutics.[16][17]

Conclusion

N-Ethylmaleimide has been an indispensable tool for cell biologists, allowing for the functional dissection of the complex machinery governing vesicular transport. Its ability to specifically inactivate NSF has led to the identification of the key players in membrane fusion and has provided a framework for understanding the intricate steps of vesicle budding, docking, and fusion. The knowledge gained from these fundamental studies is now being leveraged in the field of drug development, with the components of the vesicular transport pathway emerging as promising targets for a range of diseases. The legacy of NEM in this field underscores the power of chemical tools in unraveling complex biological processes and paving the way for novel therapeutic interventions.

References

- 1. N-ethylmaleimide sensitive fusion protein - Wikipedia [en.wikipedia.org]

- 2. SNARE protein - Wikipedia [en.wikipedia.org]

- 3. Binding of an N-ethylmaleimide-sensitive fusion protein to Golgi membranes requires both a soluble protein(s) and an integral membrane receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic insights into the recycling machine of the SNARE complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-ethylmaleimide-sensitive fusion protein: a trimeric ATPase whose hydrolysis of ATP is required for membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The activity of Golgi transport vesicles depends on the presence of the N-ethylmaleimide-sensitive factor (NSF) and a soluble NSF attachment protein (alpha SNAP) during vesicle formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification of an N-ethylmaleimide-sensitive protein catalyzing vesicular transport - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.psu.edu [pure.psu.edu]

- 9. Multiple N-ethylmaleimide-sensitive components are required for endosomal vesicle fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vesicular transport between the endoplasmic reticulum and the Golgi stack requires the NEM-sensitive fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Targeting SNARE-Mediated Vesicle Transport to Block Invadopodium-Based Cancer Cell Invasion [frontiersin.org]

- 12. Dual inhibition of SNARE complex formation by tomosyn ensures controlled neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A novel inhibitor of N-ethylmaleimide-sensitive factor decreases leukocyte trafficking and peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-Ethylmaleimide Sensitive Factor (NSF) Inhibition Prevents Vascular Instability following Gram-Positive Pulmonary Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A P-gp vesicular transport inhibition assay - optimization and validation for drug-drug interaction testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of N-Ethylmaleimide on Mitochondrial Phosphate Transport: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of N-Ethylmaleimide (NEM) on mitochondrial phosphate transport. NEM, a thiol-alkylating agent, is a well-established and specific inhibitor of the mitochondrial phosphate carrier (PiC), a critical component of oxidative phosphorylation. Understanding the mechanism of inhibition, the experimental methods to assess it, and its implications in broader cellular signaling pathways is crucial for research in mitochondrial biology, drug development, and toxicology.

Mechanism of Action of N-Ethylmaleimide on the Mitochondrial Phosphate Carrier

N-Ethylmaleimide exerts its inhibitory effect on mitochondrial phosphate transport through the covalent modification of sulfhydryl groups on the mitochondrial phosphate carrier (PiC), also known as the phosphate/hydroxyl exchanger. This transporter, a member of the mitochondrial carrier family, facilitates the import of inorganic phosphate (Pi) into the mitochondrial matrix, a prerequisite for ATP synthesis.

The primary target of NEM on the PiC in beef heart mitochondria has been identified as the cysteine residue at position 42 (Cys42). This residue is located in a highly conserved region of the protein. The alkylation of this cysteine by NEM leads to a conformational change in the transporter, rendering it unable to bind and/or translocate phosphate across the inner mitochondrial membrane.

It is important to note that the sensitivity of the PiC to NEM can vary between species. For instance, the phosphate transport protein in Saccharomyces cerevisiae is insensitive to NEM because the critical cysteine residue is replaced by a threonine[1]. This highlights the importance of considering the specific model organism when studying the effects of NEM.

Quantitative Data on N-Ethylmaleimide Inhibition

The inhibitory potency of N-Ethylmaleimide on mitochondrial phosphate transport has been quantified in various studies. The following table summarizes key quantitative data from the literature.

| Organism/System | Method | NEM Concentration | Effect | Citation |

| Rat Liver Mitochondria | Swelling Assay | 20 nmol/mg protein | Complete abolishment of phosphate transport | [2] |

| Blowfly (Sarcophaga bullata) Flight Muscle Mitochondria | Passive Swelling in Ammonium Phosphate | 20 nmol/nmol cytochrome A | 90% inhibition of swelling | [3] |

| Rat Liver Mitochondria | [3H]NEM Binding | Just sufficient for inhibition | Labeling of at least 10 polypeptide components of the inner membrane | [4] |

Experimental Protocols for Studying N-Ethylmaleimide Inhibition

Several experimental approaches are employed to investigate the effect of NEM on mitochondrial phosphate transport. These range from indirect measurements in isolated mitochondria to direct assays using reconstituted systems.

Mitochondrial Swelling Assay

This is an indirect method to assess the activity of the phosphate carrier. The principle lies in the fact that mitochondria will swell when they are permeable to a salt in the surrounding medium. In the presence of ammonium phosphate, both ammonia and phosphate need to enter the mitochondrial matrix for swelling to occur. NEM, by blocking phosphate transport, prevents this swelling.

Detailed Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from the tissue of interest (e.g., rat liver, heart) using differential centrifugation.

-

Assay Buffer Preparation: Prepare an isotonic ammonium phosphate buffer (e.g., 100 mM ammonium phosphate, pH 7.4).

-

NEM Incubation: Pre-incubate a suspension of isolated mitochondria (typically 0.5-1.0 mg/mL) with varying concentrations of NEM for a defined period (e.g., 2-5 minutes) on ice.

-

Initiation of Swelling: Add the NEM-treated mitochondria to the ammonium phosphate buffer in a cuvette.

-

Measurement: Monitor the change in absorbance at 520 nm (A520) over time using a spectrophotometer. A decrease in A520 indicates mitochondrial swelling.

-

Data Analysis: Compare the rate and extent of swelling in NEM-treated mitochondria to a control (untreated) sample.

Inhibitor-Stop Assay for Direct Measurement of Phosphate Transport

This method allows for a direct and quantitative measurement of the initial rate of phosphate transport. It involves initiating transport with radiolabeled phosphate and rapidly stopping the process with a potent inhibitor.

Detailed Methodology:

-

Mitochondrial Preparation: Use freshly isolated and functionally intact mitochondria.

-

NEM Pre-incubation: Pre-incubate mitochondria with the desired concentration of NEM as described in the swelling assay.

-

Transport Initiation: Initiate phosphate transport by adding a solution containing a known concentration of radiolabeled phosphate (e.g., ³²P-orthophosphate) to the mitochondrial suspension.

-

Transport Termination: After a very short and precise time interval (e.g., 5-10 seconds), rapidly stop the transport by adding a potent inhibitor of the phosphate carrier, such as mersalyl or a high concentration of NEM.

-

Separation: Immediately separate the mitochondria from the incubation medium by rapid centrifugation through a layer of silicone oil.

-

Quantification: Measure the amount of radioactivity in the mitochondrial pellet using a scintillation counter.

-

Calculation: Calculate the rate of phosphate uptake and determine the degree of inhibition by NEM.

Purification and Reconstitution of the Phosphate Carrier into Proteoliposomes

To study the phosphate carrier in a more defined system, it can be purified and reconstituted into artificial lipid vesicles (proteoliposomes). This allows for the investigation of its transport activity in the absence of other mitochondrial proteins.

Detailed Methodology:

-

Solubilization: Solubilize the inner mitochondrial membrane with a suitable detergent (e.g., Triton X-100) to extract the phosphate carrier.

-

Purification: Purify the phosphate carrier from the solubilized membrane fraction using chromatography techniques, such as hydroxylapatite chromatography.

-

Liposome Preparation: Prepare liposomes from a defined lipid mixture, often including cardiolipin, which is known to be important for the activity of the phosphate carrier.

-

Reconstitution: Reconstitute the purified phosphate carrier into the pre-formed liposomes. This can be achieved by methods such as detergent dialysis or freeze-thaw cycles.

-

Transport Assay: Load the proteoliposomes with a buffer and measure the uptake of external radiolabeled phosphate. The effect of NEM can be assessed by adding it to the external medium or by pre-incubating the proteoliposomes with the inhibitor.

Signaling Pathways and Logical Relationships

The mitochondrial phosphate carrier is not only involved in ATP synthesis but also plays a role in the regulation of the mitochondrial permeability transition pore (MPTP). The MPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to cell death.

NEM's inhibitory effect on the MPTP opening has been shown to have the same concentration dependence as its inhibition of phosphate transport[2]. This suggests that the inhibition of the PiC by NEM is a key event in the modulation of the MPTP. The PiC is believed to interact with other key players in MPTP regulation, namely cyclophilin D (CypD) and the adenine nucleotide translocase (ANT).

Below are Graphviz diagrams illustrating the key relationships and experimental workflows.

Mechanism of N-Ethylmaleimide inhibition of the mitochondrial phosphate carrier.

Workflow for the mitochondrial swelling assay to assess NEM inhibition.

Signaling pathway involving the PiC in MPTP regulation and the effect of NEM.

Conclusion

N-Ethylmaleimide serves as a valuable tool for probing the function of the mitochondrial phosphate carrier and its role in cellular physiology and pathology. Its specific inhibitory action allows for the elucidation of the PiC's contribution to oxidative phosphorylation and the regulation of the mitochondrial permeability transition pore. The experimental protocols outlined in this guide provide a framework for researchers to investigate these processes in detail. A thorough understanding of the interaction between NEM and the mitochondrial phosphate transport system is essential for advancing our knowledge of mitochondrial biology and for the development of novel therapeutic strategies targeting mitochondrial dysfunction.

References

- 1. Mitochondrial phosphate transport. N-ethylmaleimide insensitivity correlates with absence of beef heart-like Cys42 from the Saccharomyces cerevisiae phosphate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Mitochondrial Phosphate Carrier Interacts with Cyclophilin D and May Play a Key Role in the Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial phosphate transport and the N-ethylmaleimide binding proteins of the inner membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphate transport in rat liver mitochondria. Membrane components labeled by N-ethylmaleimide during inhibition of transport - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-Ethylmaleimide as a Deubiquitinase Inhibitor

Abstract

N-Ethylmaleimide (NEM) is a well-established alkylating agent widely utilized in biochemical research. Its primary mode of action involves the irreversible modification of free sulfhydryl groups on cysteine residues. This reactivity makes NEM a potent, broad-spectrum, and irreversible inhibitor of cysteine proteases, a category that includes the vast majority of deubiquitinating enzymes (DUBs). While its lack of specificity precludes its use as a targeted therapeutic, NEM serves as an indispensable tool in the study of ubiquitination. It is extensively used to preserve the ubiquitination status of proteins during cell lysis and as a pan-DUB inhibitor control in biochemical and screening assays. This guide provides a comprehensive overview of NEM's mechanism of action, its application in DUB research, detailed experimental protocols, and a summary of its inhibitory activity.

Core Mechanism of Action

N-Ethylmaleimide is an organic compound derived from maleic acid that functions as a Michael acceptor.[1] Its core mechanism of inhibition against cysteine-dependent deubiquitinases involves the covalent modification of the catalytic cysteine residue within the enzyme's active site.[1][2] The thiolate anion of the cysteine performs a nucleophilic attack on one of the double-bonded carbons of the maleimide ring.[3] This reaction forms a stable, irreversible thioether bond, effectively alkylating the active site and rendering the enzyme catalytically inactive.[1][2] This reaction is highly specific for sulfhydryl groups within a pH range of 6.5-7.5.[4][5] At pH values above 7.5, reactivity with other nucleophiles, such as primary amines (e.g., lysine residues), can occur.[4]

Caption: Covalent modification of the DUB active site cysteine by NEM.

Applications in Deubiquitinase Research

Due to its potent and broad-spectrum activity, NEM is not suitable for distinguishing between specific DUBs in a complex biological sample. However, it is a critical tool for two primary applications:

-

Preservation of Ubiquitination Status: DUBs are highly active enzymes that can rapidly remove ubiquitin chains from proteins following cell lysis, obscuring the true ubiquitination state of a protein of interest.[6] Including NEM in lysis buffers effectively inactivates these DUBs, preserving the polyubiquitin chains for downstream analysis such as immunoprecipitation and Western blotting.[2][6] Concentrations typically range from 5 mM to 25 mM, with higher concentrations sometimes required to protect specific linkage types like K63 chains.[1][6]

-

Control Inhibitor in DUB Assays: In high-throughput screening and biochemical assays designed to identify novel DUB inhibitors, NEM is frequently used as a positive control for maximum inhibition.[7][8] By establishing a baseline for 100% inhibition, the potency of test compounds can be accurately quantified.[7] Its reliability and irreversible nature ensure a complete shutdown of enzymatic activity in the control wells.

Quantitative Data on NEM Inhibition

NEM is considered a general, non-selective inhibitor of cysteine proteases.[8][9] Therefore, it is expected to inhibit most members of the USP, UCH, OTU, and MJD families of DUBs. Quantitative data, such as IC50 values, are context-dependent and vary based on the specific DUB, substrate, and assay conditions. Below is a summary of reported inhibitory concentrations.

| Target Enzyme/Process | IC50 / Effective Concentration | Assay Type / Context | Reference(s) |

| USP15 | 80 µM | Cell-based AlphaLISA covalent-capture assay | [10] |

| Prolyl endopeptidase | 6.3 µM | In vitro biochemical assay | [11][12] |

| General DUB Activity | 10 mM | Used as a 100% inhibition control in various assays | [7][13] |

| p53 Ubiquitination (mdm2-mediated) | ~10 µM | Inhibition of E1 enzyme in free component reaction | [14] |

| DUBs in Cell Lysates | 5 - 25 mM | Effective concentration for preserving ubiquitination | [1][6][8] |

Key Experimental Protocols

Protocol 1: Preparation of Cell Lysates for Ubiquitination Analysis

This protocol is designed to preserve the ubiquitination status of cellular proteins by inhibiting DUB activity immediately upon lysis.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA Lysis Buffer (or other suitable lysis buffer)

-

N-Ethylmaleimide (NEM) powder

-

Protease and Phosphatase Inhibitor Cocktails

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Prepare Lysis Buffer: Immediately before use, prepare complete lysis buffer. For each 1 mL of lysis buffer, add protease and phosphatase inhibitors as recommended by the manufacturer. Add NEM to a final concentration of 10-20 mM.

-

Note: NEM has a limited half-life in aqueous solutions, so it must be added fresh.[4]

-

-

Cell Harvest: Place the cell culture dish on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis: Aspirate the final PBS wash completely. Add an appropriate volume of ice-cold complete lysis buffer (with NEM) to the dish. For a 10 cm dish, 500 µL to 1 mL is typical.

-

Scraping and Collection: Scrape the cells off the dish using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is the total cell lysate ready for downstream applications like protein quantification, immunoprecipitation, or Western blotting.

Protocol 2: In Vitro DUB Inhibition Assay using a Fluorogenic Substrate

This protocol describes a general method to measure DUB activity and its inhibition by NEM using a fluorogenic substrate like Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin).[15] Cleavage of AMC from ubiquitin by an active DUB results in a measurable increase in fluorescence.

Materials:

-

Purified recombinant DUB enzyme

-

DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2)

-

Dithiothreitol (DTT)

-

Ubiquitin-AMC substrate

-

NEM stock solution (e.g., 100 mM in DMSO or water)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)

Procedure:

-

Reagent Preparation: Prepare fresh 1X DUB Assay Buffer containing 1-10 mM DTT.[16][17] Prepare serial dilutions of the DUB enzyme in the assay buffer.

-

Reaction Setup: In a 96-well plate, set up the following reactions (example volumes):

-

Enzyme Activity Wells: 40 µL DUB Assay Buffer + 5 µL DUB enzyme dilution.

-

NEM Inhibition Wells (Control): 35 µL DUB Assay Buffer + 5 µL NEM stock (for 10 mM final conc.) + 5 µL DUB enzyme dilution.

-

No Enzyme Control (Blank): 45 µL DUB Assay Buffer.

-

-

Pre-incubation: Incubate the plate at room temperature or 37°C for 15-30 minutes. This allows NEM to react with and inhibit the DUB enzyme.

-

Initiate Reaction: Add 5 µL of Ub-AMC substrate to all wells to initiate the enzymatic reaction (final concentration typically 0.1-1 µM).

-

Measure Fluorescence: Immediately begin measuring fluorescence in kinetic mode for 30-60 minutes, taking readings every 1-2 minutes. Alternatively, perform an endpoint reading after a fixed incubation time (e.g., 30 minutes), ensuring the reaction is still in the linear phase.[17]

-

Data Analysis: Subtract the blank reading from all other readings. Plot fluorescence units (RFU) against time. The rate of reaction (slope of the linear phase) is proportional to DUB activity. The NEM-treated wells should show minimal to no increase in fluorescence.

References

- 1. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Identification of Cysteine Residues in Human Cationic Amino Acid Transporter hCAT-2A That Are Targets for Inhibition by N-Ethylmaleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Characterization of Selective Ubiquitin and Ubiquitin-Like Protease Inhibitors Using a Fluorescence-Based Multiplex Assay Format - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broad Spectrum Deubiquitinase Inhibition Induces Both Apoptosis and Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Deubiquitylase, DeSUMOylase, and DeISGylase Activity Microarrays for Assay of Substrate Preference and Functional Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. liverpool.ac.uk [liverpool.ac.uk]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with N-Ethylmaleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylmaleimide (NEM) is a widely used alkylating agent that specifically and irreversibly modifies free sulfhydryl groups of cysteine residues in proteins and peptides.[1] This property makes it an invaluable tool in protein chemistry, proteomics, and drug development. At a pH range of 6.5-7.5, the reaction of NEM with sulfhydryl groups is highly specific, forming a stable thioether bond.[1][2] This modification can be used to probe the functional role of cysteine residues, inhibit enzyme activity, and block vesicular transport.[1] NEM has also been employed as an inhibitor of deubiquitinases and cysteine peptidases.[3][1] These application notes provide detailed protocols for labeling proteins with NEM, including reaction conditions, removal of excess reagent, and relevant applications.

Mechanism of Action

N-Ethylmaleimide contains a reactive carbon-carbon double bond within its maleimide ring. The reaction with a sulfhydryl group proceeds via a Michael addition, where the nucleophilic thiolate anion of a cysteine residue attacks one of the double bond's carbon atoms. This results in the formation of a stable, covalent thioether linkage, effectively capping the sulfhydryl group.[1]

Quantitative Data Summary

The efficiency of protein labeling with N-Ethylmaleimide is dependent on several factors, including pH, temperature, incubation time, and the molar ratio of NEM to the protein. The following table summarizes key quantitative parameters for successful protein labeling.

| Parameter | Recommended Range/Value | Notes | Reference |

| pH | 6.5 - 7.5 | Reaction is specific for sulfhydryl groups. Above pH 7.5, reactivity with amino groups can occur. | [1][2] |

| Temperature | Room Temperature (20-25°C) or 37°C | Reaction is typically carried out at room temperature. Specific protocols may require 37°C. | [3][2] |

| Incubation Time | 30 minutes - 2 hours | Shorter times may be sufficient for complete labeling, depending on the protein and NEM concentration. | [3][2] |

| Molar Excess of NEM | 10-fold to 150-fold molar excess over sulfhydryl groups | A significant molar excess ensures complete labeling of all accessible cysteine residues. | [3][2] |

| Protein Concentration | 1 - 10 mg/mL | The optimal concentration may vary depending on the specific protein. | [2] |

| NEM Stock Solution | 25 mg/mL in DMSO or 100-200 mM in ultrapure water | Prepare fresh immediately before use to prevent hydrolysis. | [3][2] |

| Quenching Agents | Dithiothreitol (DTT), β-mercaptoethanol | Used to stop the labeling reaction by consuming excess NEM. | [4] |

Experimental Protocols

Materials

-

N-Ethylmaleimide (NEM)

-

Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2)

-

Dimethyl sulfoxide (DMSO) or ultrapure water

-

Reaction Buffer: Amine-free buffer with a pH between 6.5 and 7.5 (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2)

-

Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)

-

Method for removal of excess NEM (e.g., dialysis cassettes, spin desalting columns, or centrifugal filters)

Protocol 1: Standard Protein Labeling

This protocol is a general procedure for labeling a purified protein with NEM.

-

Protein Preparation: Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.[2]

-

NEM Stock Solution Preparation: Immediately before use, prepare a 100-200 mM stock solution of NEM in ultrapure water or a 25 mg/mL solution in DMSO.[3][2]

-

Labeling Reaction: Add a 10-fold to 150-fold molar excess of the NEM stock solution to the protein solution.[3][2] For example, add 2 mg of NEM to 1 mL of a 2 mg/mL protein solution.[2]

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.[3][2]

-

Quenching (Optional): To stop the reaction, add a quenching agent such as DTT or β-mercaptoethanol to a final concentration that is in excess of the initial NEM concentration.

-

Removal of Excess NEM: Remove unreacted NEM and quenching agent by dialysis, spin desalting columns, or centrifugal filters.[2]

Protocol 2: Labeling under Denaturing Conditions

This protocol is suitable for labeling cysteine residues that may be buried within the protein's three-dimensional structure.

-

Protein Denaturation and Buffer Exchange: Exchange the protein buffer with a buffer containing a denaturant, such as 6 M guanidine hydrochloride, 100 mM sodium acetate (pH 5.5), using a centrifugal filter. Adjust the final protein concentration to 0.5 mg/mL.[3]

-

NEM Working Solution Preparation: Prepare a 25 mg/mL NEM stock solution in DMSO and dilute it to 3 mg/mL with 100 mM sodium acetate (pH 5.5) immediately before use.[3]

-

Labeling Reaction: Add a 150-fold molar excess of the NEM working solution to the denatured protein.[3]

-

Incubation: Incubate for 30 minutes at room temperature.[3]

-

Removal of Excess NEM: Use a centrifugal filter to exchange the protein buffer back to a buffer without NEM, for example, 6 M guanidine hydrochloride, 100 mM sodium acetate (pH 5.5).[3]

Visualizations

Experimental Workflow for NEM Labeling

Caption: Experimental workflow for labeling proteins with N-Ethylmaleimide.

Inhibition of a Cysteine Protease by NEM

Caption: Mechanism of irreversible inhibition of a cysteine protease by NEM.

References

- 1. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. glpbio.com [glpbio.com]

- 4. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

N-Ethylmaleimide (NEM) as a Deubiquitinase (DUB) Inhibitor in Cell Lysates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing N-Ethylmaleimide (NEM) as a deubiquitinase (DUB) inhibitor in cell lysates. NEM is a widely used, irreversible inhibitor of cysteine proteases, including the majority of DUBs, making it an essential tool for preserving the ubiquitination status of proteins during cell lysis and subsequent biochemical analyses.

Mechanism of Action

N-Ethylmaleimide is an alkylating agent that specifically and irreversibly modifies the sulfhydryl groups of cysteine residues.[1][2][3] The catalytic activity of most DUBs relies on a critical cysteine residue in their active site. NEM covalently attaches to this cysteine, thereby inactivating the enzyme and preventing the removal of ubiquitin from substrate proteins.[1][2] This action is crucial for studying protein ubiquitination, as DUBs are abundant and highly active in cell lysates, and can rapidly deubiquitinate proteins of interest post-lysis.

Quantitative Data Summary

The effective concentration of NEM for DUB inhibition can vary depending on the specific application, cell type, and the DUBs being targeted. The following tables summarize quantitative data from various sources to guide the selection of an appropriate NEM concentration.

| Application | Cell Type | NEM Concentration | Key Findings & Notes |

| General DUB Inhibition in Lysates | Various | 5-10 mM | Commonly used concentration in standard lysis buffers to inhibit most DUBs.[4] |

| Preservation of K63 Ubiquitin Linkages | Not Specified | Up to 10-fold higher than standard (i.e., 50-100 mM) | K63 linkages are particularly sensitive to DUB activity and may require higher NEM concentrations for complete preservation.[4] |

| Immunoprecipitation (Endogenous Protein) | Not Specified | 10 mM | Included in lysis buffer to maintain the ubiquitination state of the target protein during immunoprecipitation.[1] |